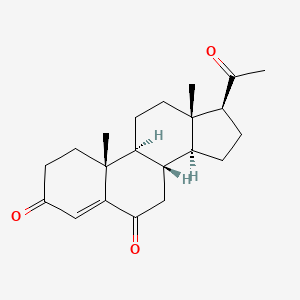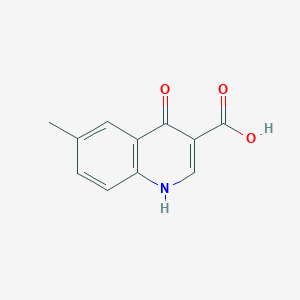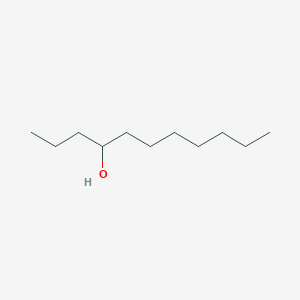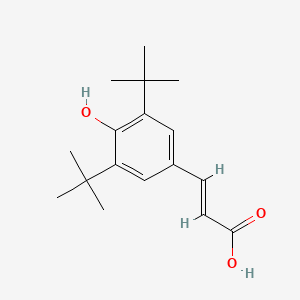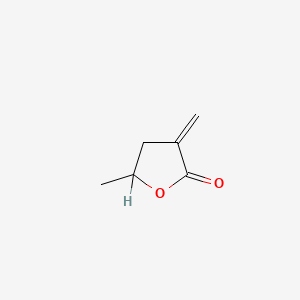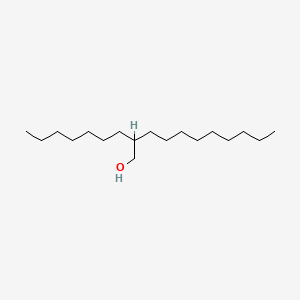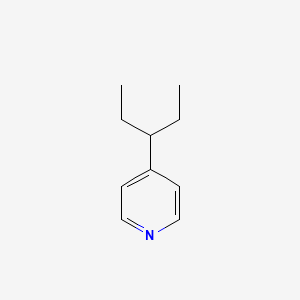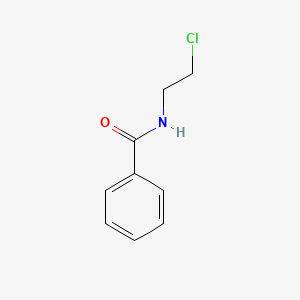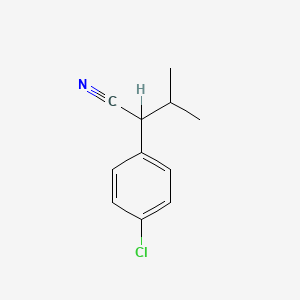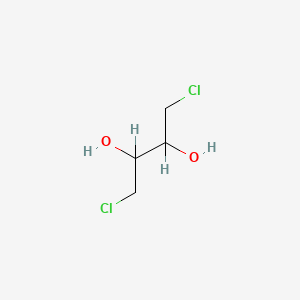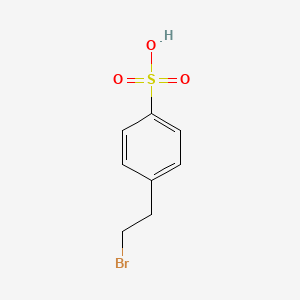
2-Bromo-2-methylbutane
説明
2-Bromo-2-methylbutane, also known as 1-bromo-2-methylpropane, is a colorless, flammable liquid hydrocarbon with a bromine atom attached to the second carbon in the chain. It is a halogenated hydrocarbon that is used in a variety of industrial and scientific applications. It is a common solvent in organic synthesis and a useful reagent in organic chemistry. It is also used in the production of pharmaceuticals, pesticides, and other specialty chemicals.
科学的研究の応用
Chemical Synthesis
This compound is often used in chemical synthesis . It’s available from various suppliers, indicating its widespread use in laboratory settings for the synthesis of other compounds .
Spectroscopy Studies
2-Bromo-2-methylbutane is used in spectroscopy studies . Its IR Spectrum and Mass spectrum (electron ionization) have been studied, providing valuable data for researchers .
Gas Chromatography
This compound is used in gas chromatography . It can be used as a reference compound or as a target analyte in gas chromatography, a common technique in analytical chemistry .
Density Studies
2-Bromo-2-methylbutane is used in density studies . The density of the compound as a function of temperature and pressure has been critically evaluated, providing important data for researchers .
Enthalpy Research
This compound is used in enthalpy research . The enthalpy of vaporization or sublimation as a function of temperature has been studied .
Viscosity Studies
2-Bromo-2-methylbutane is used in viscosity studies . The viscosity of the compound as a function of temperature and pressure has been critically evaluated .
Thermal Conductivity Research
This compound is used in thermal conductivity research . The thermal conductivity of the compound as a function of temperature and pressure has been critically evaluated .
作用機序
Target of Action
The primary target of 2-Bromo-2-methylbutane is the β-carbon in organic compounds . The β-carbon is the carbon atom adjacent to the carbon atom that is directly bonded to the halogen in the halogenated organic compound .
Mode of Action
2-Bromo-2-methylbutane interacts with its targets through a process known as the E2 mechanism, which is a type of elimination reaction . In this process, a base, such as OH-, uses its electron pair to attack a β-hydrogen on the β-carbon, initiating the formation of a bond . Simultaneously, the β C-H sigma bond begins to transition into the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it .
Biochemical Pathways
The interaction of 2-Bromo-2-methylbutane with its targets affects the dehydrohalogenation pathway . This pathway involves the removal of a hydrogen halide from a halogenated hydrocarbon . In the case of 2-Bromo-2-methylbutane, the dehydrohalogenation can produce two products: 2-methyl-2-butene and 2-methyl-1-butene .
Result of Action
The result of the action of 2-Bromo-2-methylbutane is the formation of a double bond in the organic compound and the release of a bromide ion . This can lead to the formation of alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene .
Action Environment
The action, efficacy, and stability of 2-Bromo-2-methylbutane can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 mechanism to occur . Additionally, the reaction rate depends on the concentration of both the substrate and the base . The temperature and pressure of the environment can also affect the reaction rate and the stability of 2-Bromo-2-methylbutane .
特性
IUPAC Name |
2-bromo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUWCKCVTDSMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060146 | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylbutane | |
CAS RN |
507-36-8 | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-bromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NV4Z4Y7YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Bromo-2-methylbutane influence its reactivity compared to similar tertiary bromoalkanes?
A2: The presence of two methyl groups on the carbon bearing the bromine atom in 2-Bromo-2-methylbutane leads to increased steric hindrance. This steric hindrance significantly affects its reactivity in solvolysis reactions compared to less substituted analogs. Studies have shown that in nucleophilic solvents, the increased steric hindrance actually decreases the rate of solvolysis []. This inverse order of reactivity (2-bromo-2-methylbutane reacting slower than 2-bromo-2-methylpropane, for instance) highlights the significant role of nucleophilic solvent assistance in these reactions, as the bulky substituents hinder the approach of the solvent molecule.
Q2: Can 2-Bromo-2-methylbutane undergo isomerization, and if so, what is the proposed mechanism?
A3: Yes, 2-Bromo-2-methylbutane can undergo a unique isomerization where the bromine atom interchanges positions with a methyl group, forming 2-Bromo-3-methylbutane [, ]. This process was found to be catalyzed by both oxygen and hydrogen bromide []. While the exact mechanism is still under investigation, experimental evidence suggests a radical-based process rather than a traditional Wagner-Meerwein rearrangement [].
Q3: How can Cesium Lead Halide nanomaterials be used to study the reactions of 2-Bromo-2-methylbutane?
A4: Cesium lead halide (CsPbX3) nanomaterials exhibit halide-dependent photoluminescence properties. Researchers have successfully utilized colloidal CsPbI3 nanoparticles as colorimetric sensors to monitor the solvolysis of 2-Bromo-2-methylbutane in real-time []. As the reaction progresses, the bromide ions released through solvolysis induce a measurable blue shift in the photoluminescence of the CsPbI3 nanoparticles. This shift allows for a quantitative analysis of the reaction kinetics, providing valuable insights into the reaction mechanism and rate. [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



